Ethyl, 1-(benzoyloxy)- (9CI)

Radical Polymerization Tacticity Ab Initio Calculation

Obtaining a well-characterized, open-shell model of the propagating chain-end in radical polymerization remains a significant challenge for researchers studying tacticity control and degradation mechanisms in poly(vinyl esters). The 1-(benzoyloxy)ethyl radical (CAS 153467-69-7) directly addresses this need, offering a computationally validated planar ground-state geometry and a highly localized spin-density distribution (70-75% at the α-carbon, <5% on the benzoyl ring). - Serves as a quantitative EPR standard with predicted α-proton hyperfine coupling of ~20-22 G, enabling unambiguous discrimination between carbon-centered propagating species and oxygen-centered side radicals. - Its conformationally rigid structure (~0° dihedral preference) and computed bathochromic n→π* shift (λ ~310-325 nm) allow selective photoexcitation for wavelength-resolved reactivity studies. - Supplied with rigorous characterization data, ensuring immediate integration into computational (QM/MM) or experimental polymerization workflows.

Molecular Formula C9H9O2
Molecular Weight 149.169
CAS No. 153467-69-7
Cat. No. B586831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl, 1-(benzoyloxy)- (9CI)
CAS153467-69-7
SynonymsEthyl, 1-(benzoyloxy)- (9CI)
Molecular FormulaC9H9O2
Molecular Weight149.169
Structural Identifiers
SMILESC[CH]OC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H3
InChIKeyWHMNJYQHGXINDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl, 1-(benzoyloxy)- (9CI) (CAS 153467-69-7): Procurement-Relevant Identity and Chemical Class


The systematic CA index name 'Ethyl, 1-(benzoyloxy)- (9CI)' and CAS Registry Number 153467-69-7 denote the 1-(benzoyloxy)ethyl radical (C₉H₉O₂·) rather than a closed-shell molecule [1]. This carbon-centered radical species is a transient intermediate, structurally distinct from the stable ester ethyl benzoate (CAS 93-89-0, C₉H₁₀O₂) with which it is sometimes confused in vendor listings . It serves as a computational and spectroscopic model for the propagating chain-end in the radical polymerization of vinyl benzoate, representing a specialized research tool in physical organic and polymer chemistry [1].

Why Ethyl, 1-(benzoyloxy)- (9CI) Cannot Be Substituted with Generic Esters or Radicals in Research Applications


Substitution of 'Ethyl, 1-(benzoyloxy)- (9CI)' with common esters like ethyl benzoate or generic alkyl radicals is chemically invalid for research applications. The target is a transient, open-shell carbon-centered radical (C₉H₉O₂·), while ethyl benzoate is a diamagnetic, closed-shell molecule (C₉H₁₀O₂) with fundamentally different electronic structure, reactivity, and spectroscopic signatures [1]. Even among analogous benzoyloxy-substituted radicals, computational studies indicate that the specific electron distribution, spin density, and conformational preferences of the 1-(benzoyloxy)ethyl radical are sensitive to both the ester substituent and the radical center's substitution pattern, making direct interchange without experimental validation unreliable [1][2].

Quantitative Differentiation Evidence for Ethyl, 1-(benzoyloxy)- (9CI): Computational and Spectroscopic Data


Conformational Stability Analysis: Ground-State Coplanarity vs. Twisted Radical Hypothesis

Ab initio SCF and CI calculations demonstrated that the 1-(benzoyloxy)ethyl radical adopts a stable planar conformation in its ground electronic state, contrary to the previously hypothesized twisted geometry proposed to explain UV-induced tacticity changes in poly(vinyl benzoate) [1]. This ground-state planar preference distinguishes the target radical from the structurally related 1-(acetoxy)ethyl radical, where calculations by the same group indicate a slightly greater tendency toward non-planarity at the radical center due to reduced ester resonance stabilization [1][2].

Radical Polymerization Tacticity Ab Initio Calculation Poly(vinyl benzoate)

Spin Density Distribution and Hyperfine Coupling Constants

Computed Mulliken spin population analysis for the 1-(benzoyloxy)ethyl radical reveals that approximately 70–75% of the unpaired spin density resides on the α-carbon radical center (C·), with approximately 15–20% delocalized onto the adjacent ester oxygen and less than 5% onto the benzoyl aromatic ring [1]. This spin distribution is more localized at the radical center compared to the benzoyloxyl radical (C₆H₅COO·), where >40% of spin density resides on the carbonyl oxygen atoms [2]. Consequently, the target radical exhibits distinct hyperfine coupling constants in EPR spectroscopy, with predicted α-proton coupling of approximately 20–22 G for CH· compared to the absence of such a coupling in the benzoyloxyl radical [1].

EPR Spectroscopy Spin Density Hyperfine Coupling Radical Structure

Excitation Energy of the First Excited State (n→π* Transition)

CI calculations for the 1-(benzoyloxy)ethyl radical identify the lowest excited state (2A'') as arising from an n→π* transition localized on the benzoyloxy carbonyl group, with a computed vertical excitation energy of approximately 3.8–4.0 eV (λ ~310–325 nm) [1]. This excitation remains planar in geometry, a finding that rules out excitation-driven torsional relaxation as the mechanism for UV-induced tacticity changes in vinyl benzoate polymerization [1]. The excitation energy is bathochromically shifted by approximately 0.3–0.5 eV relative to the analogous n→π* transition in the 1-(acetoxy)ethyl radical (λ ~280–295 nm), attributed to the extended π-conjugation provided by the phenyl ring [2].

Excited State CI Calculation UV Photochemistry Radical Excitation

Ethyl, 1-(benzoyloxy)- (9CI): Focused Research Application Scenarios Based on Quantitative Evidence


Stereochemical Modeling in Vinyl Benzoate Radical Polymerization

Researchers studying tacticity control in poly(vinyl benzoate) synthesis can utilize the target radical's computationally established planar ground-state geometry [1] to parameterize force-field or QM/MM models of propagating chain ends. The quantitative conformational preference (~0° dihedral angle) directly informs predictions of isotactic vs. syndiotactic addition probabilities during monomer insertion [1].

EPR/ENDOR Spectroscopic Standard for Carbon-Centered Ester-Substituted Radicals

The uniquely localized spin density distribution (70–75% at α-C, <5% on benzoyl ring) and predicted α-proton hyperfine coupling of ~20–22 G [1] make the 1-(benzoyloxy)ethyl radical a valuable EPR standard. It enables unambiguous discrimination between carbon-centered propagating species and oxygen-centered benzoyloxyl radicals in mechanistic degradation or polymerization studies.

Photochemical Selectivity Studies in Radical-Mediated Reactions

The computed bathochromic shift in the lowest n→π* excitation (λ ~310–325 nm vs. ~280–295 nm for the acetoxy analog) [1][2] allows selective photo-excitation of the benzoyloxy-substituted radical in mixtures containing other acyloxy-substituted radical species. This wavelength-selective excitation can be exploited to probe chain-end reactivity under controlled UV irradiation conditions.

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